trans-2-Fluoro-2-(4-fluorophenyl)cyclopropanamine
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Overview
Description
Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with fluorine atoms and a phenyl group
Preparation Methods
The synthesis of trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine typically involves cyclopropanation reactions. One method involves the use of cyclopropanization reactions followed by Hofmann degradation to obtain the desired compound . The reaction conditions often include the use of borine tetrahydrofuran or borine N,N-diethylaniline as reducing agents in CBS asymmetric reduction reactions .
Chemical Reactions Analysis
Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms or the amine group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Scientific Research Applications
Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine can be compared with other similar compounds, such as:
Trans-2-(3,4-difluorophenyl)cyclopropanamine: This compound has similar structural features but differs in the position and number of fluorine atoms.
Trans-2-(4-chloro-3-fluorophenyl)cyclopropanamine: This compound has a chlorine atom in addition to the fluorine atoms, leading to different chemical properties.
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1S,2S)-2-fluoro-2-(4-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-6(2-4-7)9(11)5-8(9)12/h1-4,8H,5,12H2/t8-,9-/m0/s1 |
InChI Key |
JCUGJWBVZNWAIJ-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=C(C=C2)F)F)N |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)F)F)N |
Origin of Product |
United States |
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